molecular formula C13H14N2O2S B2571694 1-(4-Methoxyphenyl)-3-(thiophen-3-ylmethyl)urea CAS No. 1211667-94-5

1-(4-Methoxyphenyl)-3-(thiophen-3-ylmethyl)urea

Cat. No. B2571694
CAS RN: 1211667-94-5
M. Wt: 262.33
InChI Key: HXBWESKZJARHNQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(thiophen-3-ylmethyl)urea, also known as MTU, is a chemical compound that has gained attention in scientific research due to its potential applications as an anticancer agent. MTU belongs to the class of urea derivatives and has a molecular formula of C13H14N2O2S.

Scientific Research Applications

Anion Recognition and Hydrogen Bonding

Research on substituted phenyl urea and thiourea derivatives, such as those involving 1-(4-Methoxyphenyl)-3-(thiophen-3-ylmethyl)urea, reveals their potential in anion recognition and hydrogen bonding interactions. These compounds can form complexes with anions, which is significant for sensing and separation technologies. The study of these interactions is crucial for understanding molecular recognition processes, which are fundamental in chemical sensing, biological systems, and environmental monitoring (Singh et al., 2016).

Antitumor Activities

The synthesis and characterization of urea derivatives have shown promise in the field of medicinal chemistry, particularly in antitumor activities. For instance, compounds related to 1-(4-Methoxyphenyl)-3-(thiophen-3-ylmethyl)urea have been explored for their potential antitumor properties. These studies include the examination of their ability to inhibit certain cancer cell lines, providing a foundation for the development of new chemotherapeutic agents (Hu et al., 2018).

Corrosion Inhibition

Research has also explored the application of urea derivatives in corrosion inhibition, particularly for protecting metals in acidic environments. The efficiency of these compounds as corrosion inhibitors is due to their ability to form a protective layer on the metal surface, preventing or slowing down the corrosion process. This has implications for the preservation of infrastructure and machinery, extending their lifespan and reducing maintenance costs (Bahrami & Hosseini, 2012).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of urea derivatives, including those similar to 1-(4-Methoxyphenyl)-3-(thiophen-3-ylmethyl)urea, have been studied for their potential applications in optical technologies. These compounds exhibit significant NLO behavior, which is essential for the development of optical devices such as modulators, switches, and sensors. Understanding the NLO properties of these materials can lead to advancements in photonics and optoelectronics, contributing to the innovation in communication technologies (Shettigar et al., 2006).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-17-12-4-2-11(3-5-12)15-13(16)14-8-10-6-7-18-9-10/h2-7,9H,8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBWESKZJARHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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